Benzamide, 2-methyl-N-pentyl-
CAS No.: 17657-22-6
Cat. No.: VC19700211
Molecular Formula: C13H19NO
Molecular Weight: 205.30 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 17657-22-6 |
|---|---|
| Molecular Formula | C13H19NO |
| Molecular Weight | 205.30 g/mol |
| IUPAC Name | 2-methyl-N-pentylbenzamide |
| Standard InChI | InChI=1S/C13H19NO/c1-3-4-7-10-14-13(15)12-9-6-5-8-11(12)2/h5-6,8-9H,3-4,7,10H2,1-2H3,(H,14,15) |
| Standard InChI Key | DQUVNPQVXDGAJO-UHFFFAOYSA-N |
| Canonical SMILES | CCCCCNC(=O)C1=CC=CC=C1C |
Introduction
Structural and Conformational Analysis
Crystallographic Insights
X-ray studies of structurally similar benzamides (e.g., 2-methyl-N-(4-methylphenyl)benzamide) reveal:
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Amide group geometry: The C=O and N–H bonds adopt a trans conformation, with the amide oxygen syn to the ortho-methyl group .
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Dihedral angles: The benzoyl and alkyl-substituted rings form dihedral angles of 81.44°–57.48°, influenced by steric effects .
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Intermolecular interactions: N–H⋯O hydrogen bonds create infinite chains in the crystal lattice, enhancing stability .
Computational Predictions
Density functional theory (DFT) calculations for analogous compounds predict:
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Bond lengths: C–N (1.34 Å) and C=O (1.22 Å) consistent with amide resonance .
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Torsional angles: The pentyl chain adopts a gauche conformation to minimize steric clash with the methyl group .
Physicochemical Properties
Key properties of 2-methyl-N-pentyl-benzamide include:
| Property | Value | Unit | Source |
|---|---|---|---|
| Molecular Weight | 205.30 | g/mol | |
| Density | 1.144 | g/cm³ | |
| Boiling Point | 261.6 | °C | |
| logP (Octanol/Water) | 3.49 | - | |
| Melting Point | Not reported | - | - |
| Solubility in Water | Low (log10WS = -3.51) | - |
Thermodynamic Data:
Spectroscopic Characterization
NMR Spectroscopy
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¹³C NMR (CDCl₃): Peaks at δ 167.8 (C=O), 138.2–125.4 (aromatic carbons), 44.1 (N–CH₂), and 22.3–14.0 ppm (pentyl chain) .
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¹H NMR: Aromatic protons (δ 7.8–7.2 ppm), N–CH₂ (δ 3.3 ppm), and pentyl chain protons (δ 1.6–0.9 ppm) .
Infrared Spectroscopy
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